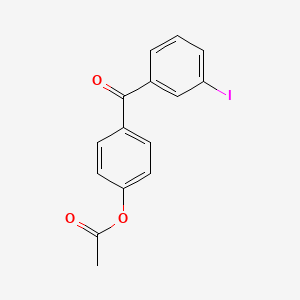

4-Acetoxy-3'-iodobenzophenone

描述

Overview of the Benzophenone (B1666685) Class in Organic Chemistry

Benzophenones, or diphenyl ketones, are aromatic ketones that serve as fundamental building blocks in organic synthesis. nih.gov They are found in numerous natural products and are integral to various industrial applications, including as photoinitiators in polymer chemistry. nih.govmdpi.com The reactivity of the central carbonyl group and the susceptibility of the two phenyl rings to electrophilic substitution make the benzophenone scaffold a versatile platform for creating complex molecules. nih.gov Synthetic methodologies for preparing benzophenones are well-established and include classical approaches like the Friedel-Crafts acylation, as well as more modern transition metal-catalyzed cross-coupling reactions. organic-chemistry.orgorganic-chemistry.orgnih.govsigmaaldrich.com

Significance of Acetoxy and Iodine Functional Groups in Chemical Design

The functional groups attached to a core molecule are pivotal in defining its chemical behavior and potential applications. In 4-Acetoxy-3'-iodobenzophenone, the acetoxy and iodine groups each play a crucial role.

The acetoxy group (-OAc) is an ester functional group derived from acetic acid. wikipedia.orgnucleos.com In synthetic chemistry, it is often employed as a protecting group for alcohols due to its relative stability and the ease with which it can be introduced and removed. wikipedia.orgnucleos.com Beyond its role in synthesis, the acetoxy group can influence a molecule's solubility and its interactions with biological systems. nih.gov The presence of an acetoxy group can be a key feature in the design of pharmacologically active compounds and advanced materials. nih.gov

The iodine atom, a member of the halogen family, introduces unique properties to an organic molecule. youtube.comsamaterials.com Its large atomic size and relatively low electronegativity compared to other halogens make it a good leaving group in nucleophilic substitution reactions. Furthermore, the carbon-iodine bond can participate in various cross-coupling reactions, such as Suzuki and Sonogashira couplings, which are powerful tools for forming carbon-carbon bonds. In medicinal chemistry, the incorporation of iodine can enhance the therapeutic efficacy of a drug, and radioactive isotopes of iodine have applications in medical imaging and therapy. youtube.comwikipedia.orgessentialchemicalindustry.orgbritannica.com

Scope and Objectives of Academic Research on this compound

Academic research on this compound primarily focuses on its synthesis and its use as a building block in the creation of larger, more complex molecules. The objectives of this research include:

Developing efficient and high-yielding synthetic routes to this compound.

Investigating the reactivity of the acetoxy and iodo functional groups to understand their potential for further chemical transformations.

Utilizing this compound as a key intermediate in the synthesis of novel compounds with potential applications in materials science and medicinal chemistry.

Characterizing the spectroscopic and physical properties of this compound and its derivatives to build a comprehensive understanding of their structure-property relationships.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

[4-(3-iodobenzoyl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11IO3/c1-10(17)19-14-7-5-11(6-8-14)15(18)12-3-2-4-13(16)9-12/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCDPBNWVSCACRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11IO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10641701 | |

| Record name | 4-(3-Iodobenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10641701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890099-50-0 | |

| Record name | Methanone, [4-(acetyloxy)phenyl](3-iodophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=890099-50-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(3-Iodobenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10641701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity Profiles and Mechanistic Investigations of 4 Acetoxy 3 Iodobenzophenone

Reactivity of the Acetoxy Group

The acetoxy group, an ester functionality, is susceptible to nucleophilic acyl substitution reactions.

Hydrolysis and Transesterification Reactions

Hydrolysis: Under either acidic or basic conditions, the acetoxy group of 4-Acetoxy-3'-iodobenzophenone is expected to undergo hydrolysis to yield 4-hydroxy-3'-iodobenzophenone.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the carbonyl oxygen of the acetoxy group is protonated, increasing the electrophilicity of the carbonyl carbon. Subsequent nucleophilic attack by water, followed by proton transfer and elimination of acetic acid, yields the corresponding phenol (B47542).

Base-Catalyzed Hydrolysis (Saponification): Treatment with a strong base, such as sodium hydroxide (B78521), would involve the nucleophilic attack of the hydroxide ion on the carbonyl carbon. This is followed by the elimination of the phenoxide ion, which is then protonated upon workup to give the final phenolic product. This process is typically irreversible.

Transesterification: The acetoxy group can also undergo transesterification in the presence of an alcohol under acidic or basic catalysis. This reaction would replace the acetyl group with a different alkoxy group, leading to a new ester derivative of 4-hydroxy-3'-iodobenzophenone. The reaction is generally an equilibrium process, and the use of the alcohol as a solvent can drive the reaction to completion.

Acetoxylation Pathways

The synthesis of this compound would likely involve the acylation of the corresponding phenol, 4-hydroxy-3'-iodobenzophenone. Standard laboratory procedures for this transformation include reaction with acetyl chloride or acetic anhydride (B1165640), often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the acidic byproduct.

Reactivity of the Aryl Iodide Moiety

The carbon-iodine bond in the 3'-iodobenzoyl moiety is a key site for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, particularly those catalyzed by transition metals.

Cross-Coupling Reactions (e.g., Heck, Sonogashira, Suzuki-Miyaura type reactions)

Aryl iodides are highly reactive substrates in palladium-catalyzed cross-coupling reactions due to the relatively weak C-I bond, which facilitates oxidative addition to the palladium(0) catalyst. wikipedia.orgorganic-chemistry.org

Heck Reaction: this compound is expected to readily participate in the Heck reaction, coupling with alkenes in the presence of a palladium catalyst and a base. wikipedia.orgnih.govlibretexts.orgyoutube.com For instance, reaction with an acrylate (B77674) ester would yield a substituted cinnamate (B1238496) derivative. The reaction typically favors the trans isomer of the resulting alkene. organic-chemistry.org

Sonogashira Reaction: This reaction would involve the coupling of this compound with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, in the presence of a base. researchgate.netwalisongo.ac.id This is a highly efficient method for the formation of aryl-alkyne bonds.

Suzuki-Miyaura Reaction: The Suzuki-Miyaura reaction would couple this compound with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. ikm.org.mymdpi.com This is a versatile and widely used method for the formation of biaryl compounds.

The following table summarizes typical conditions for these cross-coupling reactions with analogous aryl iodides.

| Reaction | Coupling Partner | Catalyst System (Typical) | Base (Typical) | Solvent (Typical) |

| Heck | Alkene | Pd(OAc)₂, PPh₃ | Et₃N, K₂CO₃ | DMF, ACN |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂, CuI | Et₃N, Piperidine | THF, DMF |

| Suzuki-Miyaura | Boronic Acid | Pd(PPh₃)₄, Pd(OAc)₂ | Na₂CO₃, K₃PO₄ | Toluene, Dioxane, H₂O |

Nucleophilic Aromatic Substitution with Iodine as Leaving Group

While nucleophilic aromatic substitution (SNAr) on unactivated aryl halides is generally difficult, it can occur under certain conditions, particularly with strong nucleophiles. chemistrysteps.comresearchgate.netdiva-portal.orgnih.gov For this compound, the presence of the electron-withdrawing benzoyl group can facilitate this reaction to some extent, although it is not as strongly activating as a nitro group. Reactions with potent nucleophiles like alkoxides, thiolates, or amines under forcing conditions (high temperatures, strong bases) could potentially lead to the displacement of the iodide. nih.gov

The general mechanism for SNAr involves the addition of the nucleophile to the carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex, followed by the elimination of the iodide ion to restore aromaticity. chemistrysteps.com

Formation of Organoiodine Intermediates

The aryl iodide functionality can be used to form hypervalent iodine compounds, which are versatile reagents in organic synthesis. Oxidation of this compound with reagents such as peracids in the presence of appropriate ligands could lead to the formation of organoiodine(III) or organoiodine(V) species. These intermediates can then be used in a variety of transformations, acting as electrophiles or oxidizing agents.

Carbonyl Group Transformations

The ketone carbonyl group is a primary site for nucleophilic attack and condensation reactions. Its reactivity is influenced by the electronic effects of the substituents on the attached aromatic rings.

Reduction Reactions (e.g., to alcohols)

The carbonyl group of this compound can be readily reduced to a secondary alcohol, forming (4-acetoxyphenyl)(3'-iodophenyl)methanol. This transformation is a common and predictable reaction for benzophenones. A standard laboratory method for this reduction involves the use of hydride-donating reagents, such as sodium borohydride (B1222165) (NaBH₄).

The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon. The resulting alkoxide intermediate is then protonated, typically by the solvent (e.g., methanol (B129727) or ethanol) or during an aqueous workup, to yield the final alcohol product. While potent reducing agents like lithium aluminum hydride (LiAlH₄) could also be used, NaBH₄ is generally preferred for its milder nature and greater functional group tolerance, which would likely preserve the acetoxy and iodo substituents.

Table 1: Reduction of this compound

| Reactant | Reagent/Conditions | Expected Product | Product Class |

|---|

This table outlines a typical reduction reaction. Specific yields and reaction times would require experimental determination.

Condensation and Addition Reactions

As this compound lacks α-hydrogens (hydrogens on the carbon atoms adjacent to the carbonyl group), it cannot enolize and thus does not undergo self-aldol condensation. However, it can act as an electrophilic partner in crossed-aldol condensations with enolizable aldehydes or ketones. A prominent example of this type of reaction is the Claisen-Schmidt condensation. researchgate.nettaylorandfrancis.comwikipedia.org

In a Claisen-Schmidt condensation, a base would deprotonate an enolizable ketone (e.g., acetophenone) to form a nucleophilic enolate. This enolate would then attack the electrophilic carbonyl carbon of this compound. The resulting aldol (B89426) addition product can then undergo dehydration, often under the reaction conditions, to yield a conjugated enone, a type of chalcone (B49325) derivative. The steric hindrance from the two aryl groups on the benzophenone (B1666685) can influence the reaction rate. researchgate.net

Table 2: Plausible Claisen-Schmidt Condensation Reaction

| Electrophile | Nucleophile (Enolate Precursor) | Base/Conditions | Expected Product (after dehydration) | Product Class |

|---|

This table presents a hypothetical Claisen-Schmidt condensation. The feasibility and outcome depend on specific experimental conditions.

Aromatic Ring Functionalization

The two aromatic rings of this compound are susceptible to electrophilic aromatic substitution (EAS), a fundamental reaction class for aromatic compounds. google.com The position of substitution on each ring is directed by the existing substituents.

Electrophilic Aromatic Substitution

The general mechanism for electrophilic aromatic substitution involves two main steps. researchgate.net First, the π-electron system of the aromatic ring acts as a nucleophile, attacking an electrophile (E⁺) to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. lookchem.com In the second step, a base removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring and yielding the substituted product. researchgate.net

Directed Functionalization

The regiochemical outcome of an EAS reaction on a substituted benzene (B151609) ring is determined by the electronic properties of the substituent(s) already present. These groups can be classified as activating or deactivating and as ortho-, para-, or meta-directing.

In this compound, we must consider the directing effects on both rings.

Ring A (4-Acetoxy-substituted):

Acetoxy Group (-OAc): This group is an ortho-, para-director. sapub.org The oxygen atom adjacent to the ring can donate a lone pair of electrons via resonance, which stabilizes the arenium ion intermediate when the electrophile attacks the ortho or para positions. However, the electron-withdrawing carbonyl moiety within the acetoxy group pulls electron density away from the oxygen, making the -OAc group less activating than a hydroxyl (-OH) or alkoxy (-OR) group.

Benzoyl Group (-(C=O)Ar'): The carbonyl group is a strong deactivating, meta-directing group.

Considering these effects, the ortho-, para-directing influence of the acetoxy group is dominant on this ring. Therefore, electrophilic attack is predicted to occur at the positions ortho to the acetoxy group (positions 3 and 5). The para position is already substituted.

Ring B (3'-Iodo-substituted):

Acyl Group (-C(=O)Ar): The carbonyl group is a deactivating, meta-directing group.

Table 3: Summary of Directing Effects for Electrophilic Aromatic Substitution

| Ring | Substituent | Electronic Effect | Directing Influence | Predicted Position(s) of Attack |

|---|---|---|---|---|

| A | 4-Acetoxy (-OAc) | Activating (weak/moderate), Resonance Donating (+M), Inductively Withdrawing (-I) | ortho, para | 3, 5 |

| A | Benzoyl group | Deactivating, Inductively & Resonance Withdrawing (-I, -M) | meta | 2, 6 |

| B | 3'-Iodo (-I) | Deactivating, Inductively Withdrawing (-I), Resonance Donating (+M) | ortho, para | 2', 4', 6' |

Stereochemical Outcomes and Diastereoselective Control in Reactions

Stereochemistry becomes a crucial consideration in reactions that create or modify a chiral center. For this compound, the reduction of the prochiral carbonyl group is the most direct route to a chiral molecule.

The carbonyl carbon of this compound is prochiral because the two aryl groups attached to it are different. Reduction of this ketone (as described in section 3.3.1) with an achiral reagent like sodium borohydride will generate a new stereocenter at the carbinol carbon. The nucleophilic hydride can attack from either face of the planar carbonyl group with equal probability. This results in the formation of a racemic mixture, containing equal amounts of the (R)- and (S)-enantiomers of (4-acetoxyphenyl)(3'-iodophenyl)methanol.

Achieving stereoselective control, where one stereoisomer is formed in excess of the other, requires the use of a chiral influence.

Enantioselective Reduction: To produce an excess of one enantiomer, a chiral reducing agent or a chiral catalyst can be employed. Examples include:

Chiral Borane (B79455) Reagents: Reagents like Alpine Borane or the use of borane with chiral oxazaborolidine catalysts (Corey-Bakshi-Shibata reduction) are well-established methods for the enantioselective reduction of ketones.

Biocatalysis: Enzymes, such as ketone reductases from various microorganisms, can catalyze the reduction of prochiral ketones with very high levels of enantioselectivity, often yielding a single enantiomer. researchgate.net

Diastereoselective Control: Diastereoselectivity would become relevant if this compound were to react with a chiral reagent to form a product with two or more stereocenters, or if a chiral auxiliary were attached to the molecule. For instance, in a hypothetical reaction where a chiral nucleophile adds to the carbonyl carbon, two diastereomeric products could be formed in unequal amounts, depending on the steric and electronic interactions in the transition state.

Detailed Mechanistic Studies of Key Transformations of this compound

While detailed mechanistic studies specifically focused on this compound are not extensively documented in publicly available literature, its reactivity can be understood by examining well-established mechanisms of analogous transformations involving substituted aryl iodides. The primary reactive site for key carbon-carbon and carbon-heteroatom bond-forming reactions is the carbon-iodine bond, which readily participates in palladium-catalyzed cross-coupling reactions. These transformations, including the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions, are fundamental in modern organic synthesis. The following sections will explore the likely mechanistic pathways for these key transformations, drawing upon the vast body of research on similar substrates.

Identification of Reaction Intermediates

The key transformations of this compound, particularly in palladium-catalyzed cross-coupling reactions, proceed through a series of well-defined organopalladium intermediates. The catalytic cycle for these reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings, generally involves the following key intermediates:

Palladium(0) Species: The active catalyst is typically a coordinatively unsaturated Pd(0) complex, often stabilized by phosphine (B1218219) ligands. This species is crucial for initiating the catalytic cycle.

Oxidative Addition Complex (Aryl-Palladium(II) Halide): The first and often rate-determining step is the oxidative addition of the aryl iodide (this compound) to the Pd(0) center. This forms a square planar Aryl-Pd(II)-I intermediate. The high reactivity of the C-I bond makes this step relatively facile compared to other aryl halides.

Transmetalation Complex (for Suzuki-Miyaura): In the Suzuki-Miyaura reaction, the Aryl-Pd(II)-I complex undergoes transmetalation with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a base. This step involves the formation of an intermediate where the organic group from the boron reagent is transferred to the palladium center, displacing the iodide.

Alkene or Alkyne Insertion Complex (for Heck and Sonogashira): In the Heck reaction, the Aryl-Pd(II)-I complex coordinates with an alkene. Subsequent migratory insertion of the alkene into the Aryl-Pd bond forms a new alkyl-palladium(II) intermediate. Similarly, in the Sonogashira reaction, a terminal alkyne coordinates to the palladium center, often with the aid of a copper(I) co-catalyst, leading to an alkynyl-palladium(II) intermediate.

Reductive Elimination Complex: The final step in these catalytic cycles is the reductive elimination from the diorgano-palladium(II) intermediate, which forms the new carbon-carbon bond and regenerates the active Pd(0) catalyst.

While direct spectroscopic or crystallographic identification of these intermediates for this compound is not available, their existence is inferred from extensive mechanistic studies on a wide range of similar aryl halides. wikipedia.orgmdpi.comresearchgate.netwikipedia.orgorganic-chemistry.org

Transition State Analysis

The transition states of the key transformations involving this compound are critical in determining the reaction rates and selectivities. Computational studies on analogous systems provide significant insights into the geometry and energetics of these transition states.

Oxidative Addition: The transition state for the oxidative addition of aryl iodides to Pd(0) complexes is generally considered to be three-centered, involving the palladium atom and the carbon and iodine atoms of the C-I bond. chemrxiv.orgresearchgate.net The energy of this transition state is significantly influenced by the electronic properties of the aryl halide and the steric bulk of the phosphine ligands on the palladium center.

Transmetalation (Suzuki-Miyaura): The transition state for transmetalation is often proposed to involve a bridged species where the base activates the organoboron reagent, facilitating the transfer of the organic group to the palladium center. nih.govresearchgate.net The exact nature of the transition state can vary depending on the specific base and solvent used.

Migratory Insertion (Heck): The transition state for the migratory insertion of an alkene into the Aryl-Pd bond is typically a four-centered structure. The regioselectivity of the Heck reaction is determined at this stage, with the aryl group generally adding to the less substituted carbon of the alkene.

Reductive Elimination: The transition state for reductive elimination involves the two organic groups on the palladium center coming into close proximity to form the new C-C bond. The ease of reductive elimination is influenced by the steric and electronic properties of these groups. For many cross-coupling reactions, this step is relatively fast.

Table 1: Postulated Key Mechanistic Steps and Intermediates in Palladium-Catalyzed Cross-Coupling Reactions of this compound

| Reaction | Key Step | Postulated Intermediate/Transition State |

| Suzuki-Miyaura | Oxidative Addition | [4-Acetoxy-3'-benzoylphenyl]-Pd(II)-I(L)₂ |

| Transmetalation | [4-Acetoxy-3'-benzoylphenyl]-Pd(II)-R(L)₂ | |

| Reductive Elimination | Transition state leading to biaryl product and Pd(0) | |

| Heck | Oxidative Addition | [4-Acetoxy-3'-benzoylphenyl]-Pd(II)-I(L)₂ |

| Migratory Insertion | Alkyl-Pd(II) intermediate | |

| β-Hydride Elimination | Hydrido-Pd(II) complex | |

| Sonogashira | Oxidative Addition | [4-Acetoxy-3'-benzoylphenyl]-Pd(II)-I(L)₂ |

| Transmetalation (from Cu-acetylide) | [4-Acetoxy-3'-benzoylphenyl]-Pd(II)-alkynyl(L)₂ | |

| Reductive Elimination | Transition state leading to aryl-alkyne and Pd(0) | |

| Buchwald-Hartwig | Oxidative Addition | [4-Acetoxy-3'-benzoylphenyl]-Pd(II)-I(L)₂ |

| Amine Coordination/Deprotonation | [4-Acetoxy-3'-benzoylphenyl]-Pd(II)-amido(L)₂ | |

| Reductive Elimination | Transition state leading to arylamine and Pd(0) |

L represents a ligand, typically a phosphine.

Elucidation of Rate-Determining Steps

For many palladium-catalyzed cross-coupling reactions of aryl halides, the rate-determining step can vary depending on the specific substrates, catalyst system, and reaction conditions.

Oxidative Addition: For reactive aryl halides like aryl iodides, oxidative addition is often fast. researchgate.netnih.gov However, for less reactive aryl halides (bromides and chlorides), this step is frequently the rate-limiting step of the catalytic cycle. nih.gov Given that this compound possesses a highly reactive C-I bond, it is plausible that for many of its cross-coupling reactions, oxidative addition is not the slowest step.

Transmetalation: In Suzuki-Miyaura couplings, the transmetalation step can be rate-determining, particularly when unreactive boronic acids are used or when the base is not effective in promoting the transfer of the organic group. researchgate.net

Migratory Insertion: In the Heck reaction, the migratory insertion of the alkene into the palladium-carbon bond can be the rate-determining step, especially with electron-rich or sterically hindered alkenes. researchgate.net

Reductive Elimination: While often fast, reductive elimination can become rate-determining in certain cases, such as in the Buchwald-Hartwig amination, particularly when using sterically demanding amines or ligands that stabilize the palladium(II) intermediate. wikipedia.org

Kinetic studies on similar systems have shown that for the Suzuki-Miyaura coupling of 4-iodoacetophenone, the reaction is first-order with respect to the aryl iodide and the palladium catalyst, suggesting that a step involving these species is rate-limiting. mdpi.com

Electronic and Steric Effects on Reactivity

The reactivity of this compound is influenced by the electronic and steric properties of its substituents.

Electronic Effects:

The iodine atom is a good leaving group and its bond to the aromatic ring is the primary site of reactivity in cross-coupling reactions.

The acetoxy group (-OAc) is a moderately activating, ortho-, para-directing group due to the lone pairs on the oxygen atom, which can donate electron density to the aromatic ring through resonance. However, its influence on the reactivity of the C-I bond on the other ring is primarily inductive.

The benzoyl group (-C(O)Ph) is a deactivating, meta-directing group due to its electron-withdrawing nature. This deactivation can influence the rate of oxidative addition, although the inherent reactivity of the C-I bond is generally high enough for the reaction to proceed efficiently. The electron-withdrawing nature of the carbonyl group can make the aryl ring more susceptible to nucleophilic attack in certain mechanistic pathways. chemrxiv.org

Steric Effects:

The substituents on this compound are not exceptionally bulky in the vicinity of the C-I bond. Therefore, steric hindrance is not expected to be a major impediment to the oxidative addition step with common palladium catalysts.

The steric profile of the phosphine ligands on the palladium catalyst plays a significant role. Bulky ligands can promote the reductive elimination step and can also influence the coordination number of the palladium species in the catalytic cycle. nih.govchemrxiv.org

Advanced Spectroscopic Characterization and Analytical Methodologies

Comprehensive Structural Elucidation

The definitive structural confirmation of a novel or uncharacterized organic molecule like 4-Acetoxy-3'-iodobenzophenone necessitates a multi-faceted analytical approach. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, vibrational spectroscopy (Infrared and Raman), and Mass Spectrometry (MS) would be essential to unambiguously determine its chemical structure and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry, providing detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would be expected to show distinct signals for each unique proton environment in the molecule.

Aromatic Protons: The protons on the two benzene (B151609) rings would appear in the aromatic region (typically δ 7.0-8.5 ppm). The substitution pattern of each ring would dictate the splitting patterns (multiplicity) and coupling constants (J-values) observed. The protons on the acetoxy-substituted ring would likely appear as two distinct doublets (an AA'BB' system), while the protons on the iodo-substituted ring would present a more complex pattern due to the differing electronic effects of the iodine atom and the benzoyl group.

Acetoxy Methyl Protons: A sharp singlet, integrating to three protons, would be expected in the upfield region (typically δ 2.0-2.5 ppm), corresponding to the methyl group of the acetoxy moiety.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would reveal the number of unique carbon atoms in the molecule.

Carbonyl Carbon: A signal in the downfield region (typically δ 190-200 ppm) would be characteristic of the benzophenone (B1666685) carbonyl carbon.

Ester Carbonyl Carbon: The carbonyl carbon of the acetoxy group would also appear downfield, but at a slightly higher field than the ketone (typically δ 165-175 ppm).

Aromatic Carbons: A series of signals in the aromatic region (typically δ 120-150 ppm) would correspond to the twelve carbons of the two benzene rings. The carbon attached to the iodine atom would show a characteristic chemical shift.

Acetoxy Methyl Carbon: A signal in the upfield region (typically δ 20-30 ppm) would correspond to the methyl carbon of the acetoxy group.

A hypothetical data table for the one-dimensional NMR of this compound is presented below to illustrate the expected data.

| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| H-2', H-6' | Predicted | d | 2H | Protons ortho to acetoxy group |

| H-3', H-5' | Predicted | d | 2H | Protons meta to acetoxy group |

| Aromatic H | Predicted | m | 4H | Protons on iodo-substituted ring |

| -OCOCH₃ | Predicted | s | 3H | Acetoxy methyl protons |

| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment |

| C=O (ketone) | Predicted | Benzophenone carbonyl |

| C=O (ester) | Predicted | Acetoxy carbonyl |

| Aromatic C | Predicted | 12 signals for aromatic carbons |

| -OCOC H₃ | Predicted | Acetoxy methyl carbon |

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, a suite of two-dimensional NMR experiments would be crucial.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the same spin system. It would be instrumental in tracing the connectivity of the protons on each aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are two or three bonds away. It would be essential for establishing the connectivity between the two aromatic rings through the carbonyl group and the connection of the acetoxy group to its corresponding phenyl ring. For instance, correlations between the protons on the iodo-substituted ring and the ketone carbonyl carbon would confirm this linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. While less critical for establishing the basic connectivity of this relatively rigid molecule, it could provide information about the preferred conformation around the bond connecting the two rings.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy provides information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for its functional groups. A strong absorption band around 1660-1680 cm⁻¹ would be indicative of the benzophenone carbonyl (C=O) stretching vibration. Another strong band, at a higher frequency (around 1760-1770 cm⁻¹), would correspond to the ester carbonyl (C=O) stretch of the acetoxy group. The spectrum would also feature C-O stretching vibrations for the ester linkage and various C-H and C=C stretching and bending vibrations characteristic of the aromatic rings.

Raman Spectroscopy: Raman spectroscopy, being complementary to IR, would also provide information on the vibrational modes. Aromatic ring vibrations are often strong in Raman spectra. The carbonyl stretching frequencies would also be observable, although their intensities might differ from the IR spectrum.

A table of expected vibrational frequencies is provided below.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| C=O Stretch (Ester) | 1760 - 1770 | IR (Strong) |

| C=O Stretch (Ketone) | 1660 - 1680 | IR (Strong) |

| C=C Stretch (Aromatic) | 1450 - 1600 | IR, Raman |

| C-O Stretch (Ester) | 1000 - 1300 | IR |

| C-I Stretch | 500 - 600 | IR, Raman |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

HRMS would be employed to determine the accurate mass of the molecular ion of this compound. This high-precision measurement allows for the unambiguous determination of the molecular formula (C₁₅H₁₁IO₃). The experimentally determined mass would be compared to the theoretical exact mass, with a very small mass error (typically < 5 ppm) confirming the elemental composition.

Fragmentation Pattern: In addition to the molecular ion peak, the mass spectrum would display a series of fragment ions resulting from the cleavage of specific bonds within the molecule. Expected fragmentation pathways would include:

Loss of the acetoxy group as a radical or ketene (B1206846).

Cleavage at the carbonyl group, leading to benzoyl-type fragments.

Loss of the iodine atom.

Analysis of these fragment ions would provide further confirmation of the proposed structure.

Fragmentation Pattern Analysis

The mass spectrometric fragmentation of this compound provides significant structural information. In electron ionization mass spectrometry (EI-MS), the molecule undergoes characteristic cleavages that aid in its identification. The fragmentation is dictated by the presence of the acetoxy group, the iodine atom, and the benzophenone core.

The initial event is the formation of the molecular ion (M+•). Key fragmentation pathways include:

Loss of the Acetoxy Group: A primary fragmentation involves the cleavage of the ester group, leading to the loss of a ketene molecule (CH₂=C=O, 42 Da) to form a phenol (B47542) fragment, or the loss of an acetyl radical (•COCH₃, 43 Da).

Cleavage around the Carbonyl Group: The C-C bonds adjacent to the carbonyl group are susceptible to cleavage. This results in the formation of characteristic benzoyl and substituted phenyl cations.

Loss of Iodine: Cleavage of the carbon-iodine bond can occur, leading to the loss of an iodine radical (•I, 127 Da).

Aromatic Ring Fragmentation: Further fragmentation of the aromatic rings can also be observed.

Based on the fragmentation patterns of related compounds like 4-methoxybenzophenone (B1664615) and 4-acetoxynitrobenzene, a plausible fragmentation pattern for this compound can be proposed. The mass spectrum of 4-methoxybenzophenone shows a prominent fragment at m/z 135, corresponding to the methoxybenzoyl cation, and a fragment at m/z 77 for the phenyl cation. massbank.eu Similarly, 4-acetoxynitrobenzene shows a key fragmentation corresponding to the loss of the acetoxy group. massbank.eu

Table 1: Plausible Mass Spectrometric Fragments for this compound

| Proposed Fragment Ion | Structure | Plausible m/z | Notes |

|---|---|---|---|

| [M]+• | C₁₅H₁₁IO₃+• | 382 | Molecular Ion |

| [M - COCH₂]+• | C₁₃H₉IO₂+• | 340 | Loss of ketene from acetoxy group |

| [M - •COCH₃]+ | C₁₃H₈IO₂+ | 339 | Loss of acetyl radical |

| [C₇H₄O₂I]+ | IC₆H₄CO+ | 231 | Iodobenzoyl cation |

| [C₇H₅O₂]+ | C₆H₅CO+ | 121 | 4-acetoxyphenyl cation |

| [C₆H₅CO]+ | C₆H₅CO+ | 105 | Benzoyl cation (from cleavage of the acetoxy-substituted ring) |

| [C₆H₄I]+ | C₆H₄I+ | 203 | Iodophenyl cation |

| [C₆H₅]+ | C₆H₅+ | 77 | Phenyl cation |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound is characterized by absorptions arising from electronic transitions within the benzophenone chromophore. Benzophenone itself typically exhibits two main absorption bands: a weaker band around 330-360 nm corresponding to the n→π* transition of the carbonyl group, and a stronger band around 250 nm due to the π→π* transition of the conjugated aromatic system. ncu.edu.tw

The substituents on the phenyl rings of this compound influence the position and intensity of these absorption bands:

π→π Transition:* This is an intense absorption band associated with the promotion of an electron from a π bonding orbital to a π* antibonding orbital of the conjugated system.

n→π Transition:* This is a lower intensity absorption resulting from the promotion of a non-bonding electron from the carbonyl oxygen to a π* antibonding orbital.

The presence of the acetoxy group (an electron-donating group by resonance) and the iodine atom (an electron-withdrawing group by induction and also capable of resonance effects) on the benzophenone structure is expected to cause a bathochromic (red) shift of the π→π* transition compared to unsubstituted benzophenone. Electron-donating and electron-withdrawing substituents on the benzylidene ring of 2,4-dihydroxy dibenzophenone have been shown to cause a bathochromic shift. researchgate.net

Table 2: Expected UV-Vis Absorption Data for this compound in a Nonpolar Solvent

| Electronic Transition | Expected λmax (nm) | Molar Absorptivity (ε) | Notes |

|---|---|---|---|

| π→π | ~260-280 | High | Intense absorption due to the conjugated aromatic system. |

| n→π | ~340-370 | Low | Weak absorption characteristic of the carbonyl group. |

Chromatographic Techniques for Purity Assessment and Separation

GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. While this compound, as an ester, is more volatile than its corresponding phenol, its analysis by GC-MS can still be challenging due to potential thermal degradation in the injector or column.

For related benzophenone compounds that contain polar hydroxyl groups, derivatization is often a necessary step to increase volatility and thermal stability, thereby improving chromatographic peak shape and sensitivity. researchgate.netmdpi.com A common derivatization technique is silylation, where active hydrogens are replaced with a trimethylsilyl (B98337) (TMS) group. google.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used. scispace.com

While this compound itself may not require derivatization, analysis of its potential impurities or degradation products, such as 4-hydroxy-3'-iodobenzophenone, would necessitate such a step. The GC-MS analysis would typically be performed on a nonpolar or medium-polarity capillary column, such as one with a 5% phenyl-polydimethylsiloxane stationary phase.

Table 3: Hypothetical GC-MS Parameters for Analysis of Derivatized 4-Hydroxy-3'-iodobenzophenone

| Parameter | Condition |

|---|---|

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |

| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |

| Injector Temperature | 280 °C |

| Oven Program | Initial 150 °C, ramp at 10 °C/min to 300 °C, hold for 5 min |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Scan Range | 50-500 amu |

| Derivatizing Agent | BSTFA with 1% TMCS |

High-Performance Liquid Chromatography (HPLC) is a well-suited technique for the analysis of this compound, offering high resolution and sensitivity without the need for derivatization. Reversed-phase HPLC is the most common mode for the separation of benzophenone derivatives. oaji.net

A typical HPLC system for the analysis of this compound would consist of a C18 stationary phase, which is nonpolar, and a polar mobile phase, usually a mixture of acetonitrile (B52724) or methanol (B129727) and water. Gradient elution, where the composition of the mobile phase is changed during the analysis, is often employed to achieve optimal separation of the target compound from any impurities. Detection is typically performed using a UV detector set at a wavelength where the compound exhibits strong absorbance, such as the λmax of its π→π* transition.

Table 4: Typical HPLC Conditions for the Analysis of this compound

| Parameter | Condition |

|---|---|

| HPLC Column | Reversed-phase C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Start at 50% B, increase to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 270 nm |

| Injection Volume | 10 µL |

Chemometric Applications in Spectroscopic Data Interpretation

Chemometrics involves the use of mathematical and statistical methods to extract meaningful information from chemical data. frontiersin.org In the context of spectroscopic analysis of this compound and related compounds, chemometrics can be a powerful tool. nih.govresearchgate.net

When analyzing a series of substituted benzophenones, their spectroscopic profiles (e.g., from UV-Vis, IR, or NMR) will exhibit subtle differences. Chemometric techniques, such as Principal Component Analysis (PCA), can be applied to these datasets to identify patterns and classify compounds based on their structural features.

For example, a dataset consisting of the UV-Vis spectra of various benzophenone derivatives could be analyzed using PCA. The results would likely show clustering of compounds with similar substitution patterns. This approach could be used for quality control purposes to distinguish this compound from other isomers or related impurities.

Derivatization Strategies for Enhanced Chromatographic or Spectroscopic Analysis

Derivatization is a chemical modification of a compound to produce a new compound with properties that are more suitable for a particular analytical technique. researchgate.net As discussed in the context of GC-MS, derivatization is crucial for enhancing the volatility and thermal stability of polar analytes. mdpi.comgoogle.com

For this compound, while it may not require derivatization for HPLC or even direct GC-MS analysis, its precursor, 4-hydroxy-3'-iodobenzophenone, would. The primary derivatization strategy for the hydroxyl group would be silylation.

The reaction involves treating the compound with a silylating agent, such as BSTFA, to convert the polar -OH group into a nonpolar -O-Si(CH₃)₃ group. This transformation reduces intermolecular hydrogen bonding, leading to increased volatility and improved chromatographic performance in GC. The resulting trimethylsilyl ether is also more thermally stable, minimizing on-column degradation.

Table of Compounds

X-ray Diffraction for Solid-State Structure Determination

As of the current body of scientific literature, the solid-state structure of this compound has not been determined by single-crystal X-ray diffraction. Consequently, detailed crystallographic data, including unit cell dimensions, space group, and specific atomic coordinates, are not available.

The determination of a molecule's three-dimensional structure in the solid state is exclusively achieved through X-ray crystallography. This powerful analytical technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's physical and chemical properties.

While crystallographic data for structurally related benzophenone derivatives exist, direct extrapolation of these findings to this compound is not feasible due to the significant influence of the iodo- and acetoxy- substituents on the crystal packing and molecular conformation. The presence of the bulky and polarizable iodine atom, in particular, can lead to unique intermolecular interactions, such as halogen bonding, which would significantly impact the crystal lattice.

Further research, specifically the growth of single crystals of this compound suitable for X-ray diffraction analysis, is required to elucidate its solid-state structure. Such a study would provide invaluable insights into its molecular geometry and supramolecular assembly.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its geometry, stability, and electronic behavior. These calculations solve approximations of the Schrödinger equation to determine the electronic wavefunction and energy of the molecule.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density rather than its complex many-electron wavefunction. researchgate.net This approach offers a favorable balance between computational cost and accuracy, making it suitable for a wide range of molecular property predictions for compounds like 4-Acetoxy-3'-iodobenzophenone.

Applications of DFT for this molecule would typically involve:

Geometry Optimization: Determining the most stable three-dimensional arrangement of atoms (the ground state geometry) by finding the minimum energy structure on the potential energy surface.

Electronic Property Analysis: Calculating key electronic descriptors. Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting chemical reactivity. The energy gap between HOMO and LUMO provides an indication of the molecule's kinetic stability.

Molecular Electrostatic Potential (MEP): Mapping the electrostatic potential onto the electron density surface. The MEP surface reveals the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), offering insights into how the molecule will interact with other chemical species. researchgate.net For this compound, the carbonyl oxygen would be expected to be a site of negative potential, while the hydrogen atoms of the phenyl rings would be regions of positive potential.

A common functional used for such studies on organic molecules is B3LYP (Becke, 3-parameter, Lee-Yang-Parr). scispace.com

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods can provide very high accuracy, often considered the "gold standard" in computational chemistry, though they come with a significantly higher computational cost compared to DFT.

For this compound, methods such as Møller-Plesset perturbation theory of the second order (MP2) and Coupled Cluster (CC) theory, like CCSD(T), would be employed for:

High-Accuracy Energy Calculations: Obtaining highly accurate single-point energies for geometries optimized at a lower level of theory (like DFT). This is crucial for calculating precise reaction energies and activation barriers.

Benchmarking: Using the results from these high-level methods to validate the accuracy of more cost-effective methods like DFT for the specific system. For instance, the structural parameters and vibrational frequencies of 3,4-dihydroxyphenylacetic acid have been investigated using both DFT and MP2 methods to ensure reliability. researchgate.net

The accuracy of any quantum chemical calculation is critically dependent on the chosen basis set , which is a set of mathematical functions used to build the molecular orbitals. wikipedia.org

Basis Set Selection: The choice of a basis set represents a compromise between accuracy and computational expense. mit.edu

Pople-style Basis Sets: Sets like 6-31G* or 6-311++G(d,p) are commonly used. gaussian.com The symbols denote specific features:

* or (d): Adds polarization functions to heavy (non-hydrogen) atoms, allowing for more flexibility in orbital shapes.

** or (d,p): Adds polarization functions to both heavy atoms and hydrogens.

+: Adds diffuse functions, which are important for describing anions or systems with lone pairs of electrons.

Heavy Atoms: The presence of iodine in this compound requires special consideration. Standard basis sets are often inadequate for heavy elements due to the large number of core electrons and relativistic effects. To address this, Effective Core Potentials (ECPs) , such as LANL2DZ, are frequently used. wavefun.com ECPs replace the core electrons of the heavy atom with a potential, reducing the computational effort while maintaining accuracy for valence electron properties. Alternatively, specialized all-electron basis sets developed for iodine can be employed. researchgate.net

Computational Model Validation: Validation ensures that the chosen computational model (the combination of method and basis set) is appropriate for the molecule under study. pqri.org This involves comparing the calculated results with reliable experimental data. For this compound, validation would involve:

Comparing the calculated geometric parameters (bond lengths and angles) with data from X-ray crystallography if available.

Comparing the predicted spectroscopic data, such as IR and Raman frequencies, with experimental spectra. A good correlation between theoretical and experimental values builds confidence in the predictive power of the model. mdpi.com

Molecular Dynamics Simulations for Conformational Analysis

While quantum mechanics is ideal for studying static electronic properties, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior and conformational flexibility of molecules. scispace.com MD simulations calculate the trajectory of atoms over time by solving Newton's equations of motion, using a force field to describe the potential energy of the system.

For this compound, MD simulations can elucidate:

Conformational Landscape: The molecule possesses several rotatable bonds, primarily the C-C bonds connecting the phenyl rings to the carbonyl group and the bonds within the acetoxy group. MD simulations can explore the potential energy surface associated with these rotations to identify the most stable conformers and the energy barriers between them.

Solvent Effects: By immersing the molecule in a simulated box of solvent (e.g., water or an organic solvent), MD can model how solvent interactions influence its conformation and dynamics. scispace.com

Interaction with Biomolecules: MD is a key tool for studying how a molecule like this compound might bind to a biological target, such as a protein receptor, revealing details about the stability of the complex and the key intermolecular interactions driving the binding. frontiersin.org

The table below summarizes typical parameters used in an MD simulation setup.

| Parameter | Description | Typical Value/Choice |

| Force Field | A set of parameters and equations used to describe the potential energy of the system. | OPLS, AMBER, CHARMM |

| Solvent Model | A model representing the solvent molecules in the simulation box. | TIP3P or SPC/E for water |

| Ensemble | The statistical mechanical ensemble defining the thermodynamic state of the system. | NVT (constant Number of particles, Volume, Temperature) or NPT (constant Number of particles, Pressure, Temperature) |

| Simulation Time | The duration of the simulation. | Nanoseconds (ns) to microseconds (µs) |

| Time Step | The interval at which the equations of motion are integrated. | 1-2 femtoseconds (fs) |

Prediction and Assignment of Spectroscopic Data

Computational methods are invaluable for interpreting and assigning experimental spectra.

DFT calculations are routinely used to predict the vibrational spectra (Infrared and Raman) of molecules. scispace.com By calculating the second derivatives of the energy with respect to atomic positions, the vibrational frequencies and their corresponding normal modes can be determined.

For this compound, this analysis would involve:

Frequency Calculation: Computing the harmonic vibrational frequencies after geometry optimization. It is a known issue that theoretical frequencies are often higher than experimental ones due to the neglect of anharmonicity and incomplete treatment of electron correlation. Therefore, the calculated frequencies are typically multiplied by an empirical scaling factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental data. mdpi.com

Mode Assignment: The nature of each vibrational mode is assigned using Potential Energy Distribution (PED) analysis. chemrxiv.org PED quantifies the contribution of individual internal coordinates (like bond stretches, angle bends, and torsions) to each normal mode. This allows for unambiguous assignment of spectral peaks to specific functional group vibrations.

The following table lists the predicted vibrational frequencies for key functional groups in this compound, based on typical values for related compounds.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |

| C=O (Ketone) | Stretching | 1650-1670 | Strong (IR), Medium (Raman) |

| C=O (Ester) | Stretching | 1750-1770 | Strong (IR) |

| C-O (Ester) | Stretching | 1200-1250 | Strong (IR) |

| C-I | Stretching | 500-600 | Medium (IR, Raman) |

| Aromatic C=C | Ring Stretching | 1450-1600 | Medium-Strong (IR, Raman) |

| Aromatic C-H | Stretching | 3000-3100 | Medium (IR), Strong (Raman) |

This theoretical data provides a powerful framework for interpreting experimental IR and Raman spectra, enabling a detailed understanding of the molecule's vibrational characteristics.

Applications in Advanced Organic Synthesis and Materials Science

Role as a Versatile Intermediate in Organic Synthesis

4-Acetoxy-3'-iodobenzophenone serves as a versatile intermediate due to its multiple reactive sites. The aryl iodide group is particularly significant, as it is a well-established functional group for a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions. This includes palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings, which are foundational methods in modern organic synthesis.

Furthermore, the iodine atom can be used to generate hypervalent iodine(III) reagents. arkat-usa.org These species are known for their utility in mediating a variety of mild and highly selective oxidative transformations. arkat-usa.org The presence of the ketone and the protected phenol (B47542) (acetate) allows for a diverse range of sequential or orthogonal synthetic strategies, enabling the construction of complex molecular frameworks.

Precursor for Structurally Complex Molecules

The ability to participate in predictable and high-yielding coupling reactions makes this compound an excellent starting point for the synthesis of more elaborate molecules.

Synthesis of Fine Chemicals

In the synthesis of fine chemicals, which require high purity and specific functionalities, this compound can be employed as a key building block. Through reactions at the aryl iodide position, new aryl or alkyl groups can be introduced. The benzophenone (B1666685) carbonyl group can undergo reactions such as Wittig olefination, Grignard additions, or reduction to an alcohol, further increasing molecular complexity. The acetoxy group can be hydrolyzed to a phenolic hydroxyl group, which can then be used for etherification or other modifications. This multi-faceted reactivity allows for the systematic construction of targeted fine chemicals.

Building Block for Pharmaceutical Intermediates

The benzophenone substructure is present in various biologically active molecules and pharmaceuticals. Consequently, this compound represents a valuable scaffold for the synthesis of pharmaceutical intermediates. The aryl iodide provides a handle for introducing pharmacophoric groups via cross-coupling chemistry. The capacity to modify the molecule at its three distinct functional sites allows medicinal chemists to generate libraries of related compounds for structure-activity relationship (SAR) studies, which are crucial in the drug discovery process.

Design and Synthesis of Novel Functional Materials

The inherent photochemical properties of the benzophenone core, combined with the synthetic versatility of the iodo and acetoxy groups, make this compound a promising candidate for the development of advanced functional materials.

Monomers for Polymer Synthesis

While direct polymerization of this compound is not typical, it can be readily converted into a polymerizable monomer. For instance, the acetoxy group can be hydrolyzed to a phenol, which can then be reacted to introduce a polymerizable moiety like an acrylate (B77674) or a vinyl ether. Alternatively, the iodo-substituent can be used in coupling reactions to attach the molecule as a pendant group to a pre-existing polymer backbone or to synthesize polymers via coupling polymerization. The benzophenone unit, when incorporated into a polymer, can act as a photo-crosslinker, allowing for the curing of polymer films upon exposure to UV light. This property is widely utilized in coatings, adhesives, and photolithography.

Components in Optoelectronic Materials

Benzophenone and its derivatives are well-known for their photochemical and photophysical properties, including their use as photosensitizers. tum.de They can absorb UV light and transfer the energy to other molecules, a process that is fundamental to many optoelectronic applications. nih.gov this compound could potentially be incorporated into the design of materials for organic light-emitting diodes (OLEDs), particularly as a component of host materials or in thermally activated delayed fluorescence (TADF) emitters. acs.org The heavy iodine atom could also influence the photophysical properties through the heavy-atom effect, potentially enhancing intersystem crossing and promoting phosphorescence. The ability to synthetically modify the molecule allows for the fine-tuning of its electronic properties, such as the HOMO/LUMO energy levels, which is critical for the performance of optoelectronic devices. scispace.com

Method Development for Carbon-Carbon and Carbon-Heteroatom Bond Formation

The presence of an iodine atom on one of the phenyl rings of this compound renders it an excellent substrate for a multitude of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in the construction of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds, enabling the synthesis of a diverse array of functionalized molecules. While specific research exclusively detailing the use of this compound is limited in publicly available literature, its reactivity can be inferred from studies on analogous 3-iodobenzophenone (B1337093) derivatives. These reactions typically proceed with high efficiency and selectivity, underscoring the potential of this compound in synthetic methodology development.

Palladium-catalyzed reactions such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions are instrumental in modern organic synthesis. The general mechanisms for these transformations involve the oxidative addition of the aryl iodide to a palladium(0) species, followed by transmetalation (in Suzuki-Miyaura), migratory insertion (in Heck), or reaction with a terminal alkyne (in Sonogashira) or an amine (in Buchwald-Hartwig), and culminating in reductive elimination to yield the desired product and regenerate the palladium(0) catalyst. wikipedia.orgwikipedia.orgwikipedia.orglibretexts.org

Below is a representative table illustrating the potential applications of this compound in various palladium-catalyzed cross-coupling reactions, based on established methodologies for similar aryl iodides.

| Reaction Type | Coupling Partner | Typical Catalyst System | Potential Product |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ / Base (e.g., K₂CO₃) | 4-Acetoxy-3'-(aryl)benzophenone |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂ / PPh₃ / Base (e.g., Et₃N) | 4-Acetoxy-3'-(alkenyl)benzophenone |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI / Base (e.g., Et₃N) | 4-Acetoxy-3'-(alkynyl)benzophenone |

| Buchwald-Hartwig | Amine | Pd₂(dba)₃ / Ligand (e.g., BINAP) / Base | 4-Acetoxy-3'-(amino)benzophenone |

Ligand Design and Catalyst Development Utilizing the Iodobenzophenone Scaffold

The iodobenzophenone scaffold, as exemplified by this compound, serves as a valuable platform for the design and synthesis of novel ligands for catalysis. The presence of the reactive iodine site allows for the introduction of various coordinating groups, such as phosphines, N-heterocyclic carbenes (NHCs), or other donor atoms, through the aforementioned cross-coupling reactions. The benzophenone moiety itself can influence the steric and electronic properties of the resulting ligand, which in turn can modulate the activity and selectivity of the metal catalyst.

The synthesis of phosphine (B1218219) ligands, for instance, can be achieved by reacting the iodobenzophenone with a phosphine source, often through a palladium- or nickel-catalyzed P-C bond formation. nih.gov These newly synthesized ligands can then be complexed with various transition metals to generate catalysts with tailored properties for specific applications. The benzophenone core can provide a rigid backbone, influencing the bite angle and coordination geometry of bidentate or pincer ligands, which are crucial factors in determining catalytic performance. beilstein-journals.orgnih.gov

Furthermore, the benzophenone unit can act as a photosensitizer, a property that can be harnessed in the development of photocatalysts. semanticscholar.orgresearchgate.net By incorporating the iodobenzophenone scaffold into a ligand, it may be possible to create dual-function catalysts that can participate in both thermal and photochemical transformations.

The table below provides a conceptual overview of the types of ligands that could be synthesized from an iodobenzophenone scaffold and their potential applications in catalysis.

| Ligand Type | Synthetic Strategy | Potential Metal Complex | Potential Catalytic Application |

| Monophosphine | Palladium-catalyzed phosphination | Palladium, Rhodium, Nickel | Cross-coupling, Hydrogenation |

| Bidentate Phosphine | Sequential cross-coupling | Palladium, Platinum | Asymmetric catalysis |

| N-Heterocyclic Carbene | Multi-step synthesis involving NHC precursors | Ruthenium, Iridium | Metathesis, C-H activation |

| Pincer Ligand | Directed ortho-metalation followed by functionalization | Palladium, Iron, Cobalt | Dehydrogenation, Transfer hydrogenation |

Future Research Directions and Emerging Paradigms

Exploration of Undiscovered Reactivity Modes

The unique structural features of 4-Acetoxy-3'-iodobenzophenone, namely the acetoxy group, the iodine atom, and the benzophenone (B1666685) core, offer a rich landscape for exploring novel chemical transformations. The presence of the carbon-iodine bond opens the door to a variety of transition-metal-catalyzed cross-coupling reactions. Palladium, copper, or nickel catalysis could be employed to introduce new carbon-carbon or carbon-heteroatom bonds at the 3'-position, leading to a diverse library of derivatives with potentially interesting biological or material properties.

Furthermore, the photochemical reactivity of the benzophenone moiety is well-established, typically involving the excitation of the carbonyl group to a triplet diradical state. mq.edu.au The influence of the electron-donating acetoxy group and the heavy iodine atom on the photophysical and photochemical properties of the molecule is an area ripe for investigation. It is plausible that these substituents could modulate the energy levels of the excited states, leading to novel photochemical reactions such as intramolecular cyclizations or unique intermolecular reactions with various substrates. The C-I bond itself is photosensitive and could undergo homolytic cleavage upon UV irradiation, generating an aryl radical that could participate in various radical-mediated transformations. nih.gov The acetoxy group, while generally stable, could potentially be involved in neighboring group participation or could be hydrolyzed to the corresponding phenol (B47542), which would exhibit distinct reactivity.

Development of Asymmetric Synthetic Routes to Chiral Analogues

The carbonyl group of this compound is a prochiral center, and its reduction can lead to the formation of a chiral diarylmethanol. The development of asymmetric synthetic routes to access enantiomerically enriched or pure chiral analogues of the corresponding alcohol is a significant area of future research. The resulting chiral diarylmethanols are valuable building blocks in organic synthesis and can exhibit interesting biological activities.

Several strategies can be envisioned for the asymmetric reduction of this compound. Transition-metal-catalyzed asymmetric hydrogenation and asymmetric transfer hydrogenation are powerful methods for the enantioselective reduction of ketones. acs.orgnih.govacs.org Chiral ruthenium, rhodium, or iridium complexes with chiral ligands such as BINAP or chiral diamines have been successfully employed for the asymmetric hydrogenation of substituted benzophenones. nih.gov Similarly, bifunctional ruthenium catalysts have shown high efficiency and enantioselectivity in the asymmetric transfer hydrogenation of diaryl ketones. acs.org

Organocatalysis presents another promising approach for the asymmetric synthesis of chiral diarylmethanols. beilstein-journals.org Chiral organocatalysts, such as those based on proline or cinchona alkaloids, can be used to activate the ketone and a reducing agent, leading to an enantioselective reduction. The development of a robust and highly enantioselective organocatalytic reduction of this compound would be a valuable contribution to the field of asymmetric synthesis.

| Catalyst System | Potential Chiral Product | Key Advantages |

| Ru-BINAP/H₂ | (R)- or (S)-4-(3-iodobenzoyl)phenyl acetate | High turnover numbers, excellent enantioselectivity |

| Chiral Diamine-Ru/HCOOH | (R)- or (S)-4-(3-iodobenzoyl)phenyl acetate | Mild reaction conditions, readily available reagents |

| Chiral Phosphoric Acid/Borane (B79455) | (R)- or (S)-4-(3-iodobenzoyl)phenyl acetate | Metal-free, environmentally benign |

Integration into Continuous-Flow Chemistry Systems

The synthesis of this compound and its derivatives can be significantly enhanced by transitioning from traditional batch processes to continuous-flow chemistry. rsc.orgspringernature.com Microreactors offer numerous advantages, including improved heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), enhanced safety, and the potential for automation and scalability. wikipedia.orgmdpi.comzionmarketresearch.com

A continuous-flow process for the synthesis of benzophenone derivatives has been reported, utilizing a microreactor for the reaction of a Grignard reagent with a benzoyl chloride. google.com This approach could be adapted for the synthesis of this compound, allowing for a safer and more efficient production process. The integration of in-line purification and analysis techniques could further streamline the synthesis and enable real-time optimization.

Furthermore, photochemical reactions, which are often difficult to scale up in batch reactors due to light penetration issues, can be efficiently performed in continuous-flow systems. nih.gov A flow photoreactor could be employed to explore the photochemical reactivity of this compound in a controlled and reproducible manner. The small dimensions of the microchannels ensure uniform irradiation of the reaction mixture, leading to higher yields and selectivities.

| Flow Chemistry Parameter | Advantage in the Synthesis of this compound |

| Enhanced Heat Transfer | Efficiently dissipate heat from exothermic reactions (e.g., Grignard addition). |

| Precise Temperature Control | Minimize side reactions and improve product selectivity. |

| Short Residence Times | Enable the use of unstable intermediates. |

| High Surface-to-Volume Ratio | Improve reaction rates and efficiency. |

| Automation | Allow for high-throughput screening of reaction conditions. |

Bio-inspired Synthetic Approaches

Nature provides a vast inspiration for the development of novel and efficient synthetic methodologies. The biosynthesis of halogenated and acetoxylated natural products can offer valuable insights into the development of bio-inspired synthetic routes to this compound. nih.gov

Enzymatic halogenation, catalyzed by halogenases, is a key process in the biosynthesis of many halogenated aromatic compounds. frontiersin.orgnih.govacs.org These enzymes can selectively introduce halogen atoms onto electron-rich aromatic rings with high regioselectivity under mild conditions. nih.govresearchgate.net A bio-inspired approach to the synthesis of the 3'-iodobenzoyl moiety could involve the use of a halogenase enzyme or a synthetic catalyst that mimics its function to iodinate a suitable benzoyl precursor. The biosynthesis of some natural products even involves "cryptic" halogenation, where a halogen is temporarily introduced to facilitate a subsequent reaction and is later removed. nih.govrsc.org

Similarly, the acetoxy group could be introduced using a biocatalytic approach. While direct enzymatic acetoxylation is less common, enzymatic hydrolysis of a suitable precursor followed by chemical acetylation, or the use of acetyltransferases, could be explored. A "reverse biomimetic" approach could also be considered, where a readily available, naturally occurring compound is used as a starting material and chemically modified to yield the target molecule. researchgate.net

Advanced Spectroscopic Probes and Imaging Applications

Benzophenone derivatives have been widely utilized as photoaffinity labels to study protein-protein and protein-ligand interactions. nih.gov Upon UV irradiation, the benzophenone moiety can form a covalent bond with nearby amino acid residues, allowing for the identification of binding partners. The presence of the iodine atom in this compound offers several advantages for its use as a spectroscopic probe.

The heavy iodine atom can act as a powerful tool for phasing X-ray crystallographic data, aiding in the determination of the three-dimensional structures of protein-ligand complexes. Furthermore, radioiodinated versions of the compound could be prepared, enabling highly sensitive detection in biological systems. nih.gov Iodinated compounds have also been developed as probes for molecular detection in secondary ion mass spectrometry (SIMS). rsc.org

The benzophenone core itself can exhibit fluorescence, and the substitution pattern can significantly influence its photophysical properties. nih.govscispace.com It is conceivable that this compound or its derivatives could be designed as fluorescent probes for bioimaging applications. nih.govacs.org The fluorescence properties could be sensitive to the local environment, allowing for the probing of polarity or viscosity in biological systems. The potential for this compound to act as a dual photo-crosslinking agent and a fluorescent reporter makes it a particularly attractive target for the development of advanced molecular probes.

| Spectroscopic/Imaging Technique | Potential Application of this compound |

| Photoaffinity Labeling | Covalent modification of target proteins for identification. |

| X-ray Crystallography | Phasing of diffraction data for structure determination. |

| Autoradiography (with ¹²⁵I) | Highly sensitive detection of labeled biomolecules. |

| Secondary Ion Mass Spectrometry (SIMS) | Molecular imaging in biological samples. |

| Fluorescence Microscopy | Probing the microenvironment of biological systems. |

常见问题

Q. What are the optimal synthetic conditions for 4-Acetoxy-3'-iodobenzophenone?

- Methodological Answer : The synthesis typically involves iodination and acetylation steps. For iodination, electrophilic substitution on a benzophenone derivative (e.g., 3'-methoxybenzophenone) using iodine monochloride (ICl) in acetic acid at 60–80°C is common. Subsequent acetylation of the hydroxyl group can be achieved with acetic anhydride in the presence of a catalyst like H₂SO₄ or pyridine. Reaction progress should be monitored via TLC or HPLC. Purity is optimized via recrystallization (e.g., ethanol/water mixtures) .

Q. How is this compound characterized using spectroscopic methods?

- Methodological Answer :

- ¹H/¹³C NMR : Identify acetoxy (δ ~2.3 ppm for CH₃, δ ~168–170 ppm for carbonyl) and iodinated aromatic protons (δ ~7.5–8.5 ppm).

- IR : Peaks at ~1750 cm⁻¹ (C=O stretch of acetate) and ~1240 cm⁻¹ (C-O stretch).

- Mass Spectrometry : Molecular ion peak (M⁺) at m/z corresponding to C₁₅H₁₁IO₃ (e.g., 366 g/mol). Cross-validate with elemental analysis .

Q. What safety precautions are required when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles. Use in a fume hood to avoid inhalation.

- Storage : Inert atmosphere (argon) at 2–8°C, away from light. Avoid contact with oxidizing agents.

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Refer to SDS guidelines for benzophenone derivatives .

Advanced Research Questions

Q. How does this compound react under photolytic or thermal conditions?

- Methodological Answer :

- Photolysis : UV irradiation (254–365 nm) may cleave the acetoxy group, forming 3'-iodo-4-hydroxybenzophenone. Monitor via UV-Vis spectroscopy and HPLC.

- Thermal Stability : Conduct thermogravimetric analysis (TGA) at 25–300°C to detect decomposition (e.g., loss of acetate above 150°C). Compare with computational models (DFT) for bond dissociation energies .

Q. How can conflicting data on the compound’s solubility in polar solvents be resolved?

- Methodological Answer :

- Triangulation : Replicate experiments under controlled conditions (temperature, solvent grade).

- Advanced Techniques : Use dynamic light scattering (DLS) to detect micelle formation in aqueous solutions. Cross-reference with COSMO-RS simulations for theoretical solubility profiles .

Q. What experimental designs are suitable for studying its degradation pathways in environmental matrices?

- Methodological Answer :

- Lab-Scale Simulations : Use HPLC-MS/MS to identify degradation products in soil/water systems under UV or microbial exposure.

- Isotope Labeling : Incorporate ¹³C in the acetoxy group to track metabolic pathways in bioremediation studies.

- Surface Reactivity : Apply XPS or ToF-SIMS to study adsorption on indoor surfaces (e.g., glass, polymers) .

Q. What role does the iodine substituent play in its reactivity with nucleophiles?

- Methodological Answer :

- Mechanistic Probes : Conduct kinetic studies with varying nucleophiles (e.g., amines, thiols) in DMSO. Monitor via ¹H NMR or conductimetry.

- Computational Analysis : Use Gaussian or ORCA to model transition states and compare activation energies with/without iodine. The iodine’s electron-withdrawing effect may polarize the carbonyl group, enhancing electrophilicity .

Q. How can its potential as a pharmacophore be evaluated in drug discovery?

- Methodological Answer :

- In Silico Screening : Dock the compound into target proteins (e.g., kinases) using AutoDock Vina. Validate with MD simulations.

- In Vitro Assays : Test cytotoxicity (MTT assay) and enzyme inhibition (e.g., COX-2) in cell lines. Compare with non-iodinated analogs to isolate iodine’s role .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points?

- Methodological Answer :

- Purity Assessment : Perform DSC to determine melting range. Impurities broaden peaks.

- Crystallography : Compare single-crystal XRD data with literature to confirm polymorphic forms.

- Standardization : Use certified reference materials (CRMs) for calibration .